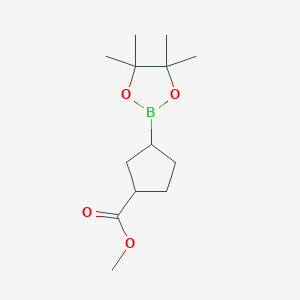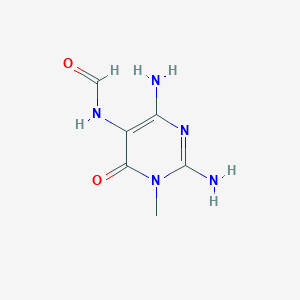
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formamide under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, and the temperature is maintained between 80°C and 100°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction may produce reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
科学研究应用
Chemistry: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the structure and function of nucleic acids. It serves as a model compound for understanding the interactions between pyrimidines and other biomolecules.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be employed in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2,4-diamino-6-hydroxypyrimidine
- 2,4-diamino-6-methylpyrimidine
- 2,4-diamino-6-chloropyrimidine
Comparison: N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The formamide group also allows for additional synthetic modifications, making it a versatile building block in chemical synthesis.
属性
CAS 编号 |
51093-32-4 |
|---|---|
分子式 |
C6H9N5O2 |
分子量 |
183.17 g/mol |
IUPAC 名称 |
N-(2,4-diamino-1-methyl-6-oxopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C6H9N5O2/c1-11-5(13)3(9-2-12)4(7)10-6(11)8/h2H,7H2,1H3,(H2,8,10)(H,9,12) |
InChI 键 |
AOXCXXZCPBTMLI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C(=C(N=C1N)N)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


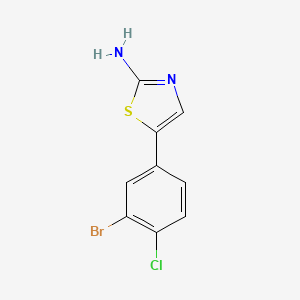
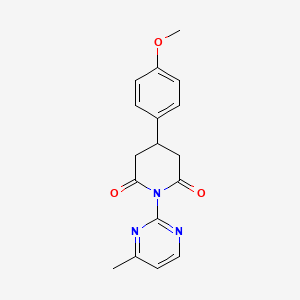
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
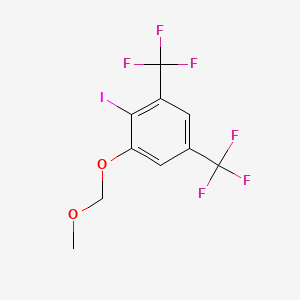
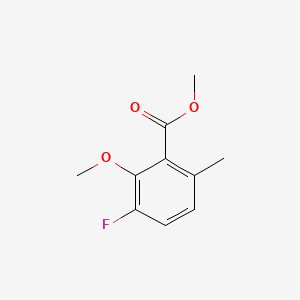
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
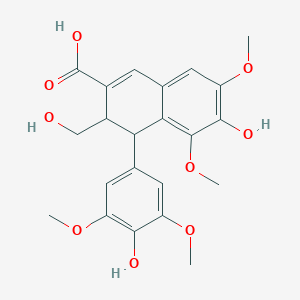

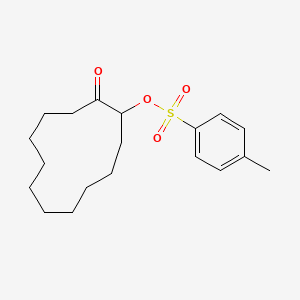
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
